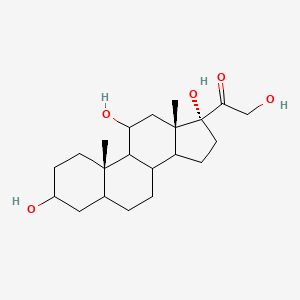
Allo-3a-tetrahydro Cortisol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a neurosteroid and has been found to act as a negative allosteric modulator of the GABA A receptor, similarly to pregnenolone sulfate . Tetrahydrocortisol is also referred to as urocortisol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrahydrocortisol is synthesized through the reduction of cortisol. The process involves the enzyme steroid 5β-reductase, which reduces cortisol to dihydrocortisol. This is followed by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD), which converts dihydrocortisol to tetrahydrocortisol .
Industrial Production Methods: Industrial production of tetrahydrocortisol typically involves the use of microbial biotransformation processes. Specific strains of bacteria or fungi are employed to convert cortisol into tetrahydrocortisol through enzymatic reactions. These processes are optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydrocortisol undergoes various chemical reactions, including:
Oxidation: Tetrahydrocortisol can be oxidized to form tetrahydrocortisone.
Reduction: It can be reduced to form dihydrocortisol.
Substitution: Hydroxyl groups in tetrahydrocortisol can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for substitution reactions.
Major Products:
Oxidation: Tetrahydrocortisone
Reduction: Dihydrocortisol
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Tetrahydrocortisol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid metabolism and enzymatic reactions.
Biology: Investigated for its role as a neurosteroid and its effects on the GABA A receptor.
Mecanismo De Acción
Tetrahydrocortisol exerts its effects primarily through its interaction with the GABA A receptor. It acts as a negative allosteric modulator, which means it binds to a site on the receptor distinct from the active site and reduces the receptor’s activity. This modulation affects the inhibitory neurotransmission in the brain, similar to the action of pregnenolone sulfate .
Comparación Con Compuestos Similares
Tetrahydrocortisone: An oxidized form of tetrahydrocortisol.
Dihydrocortisol: A reduced form of cortisol, an intermediate in the synthesis of tetrahydrocortisol.
Pregnenolone sulfate: Another neurosteroid that acts as a negative allosteric modulator of the GABA A receptor.
Uniqueness: Tetrahydrocortisol is unique due to its specific role as an inactive metabolite of cortisol and its distinct interaction with the GABA A receptor. Unlike tetrahydrocortisone and dihydrocortisol, tetrahydrocortisol has a specific modulatory effect on neurotransmission, which is not observed in its similar compounds .
Propiedades
Fórmula molecular |
C21H34O5 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-hydroxy-1-[(10S,13S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12?,13?,14?,15?,16?,18?,19-,20-,21-/m0/s1 |
Clave InChI |
AODPIQQILQLWGS-JOPCOMNGSA-N |
SMILES isomérico |
C[C@]12CCC(CC1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O)O |
SMILES canónico |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


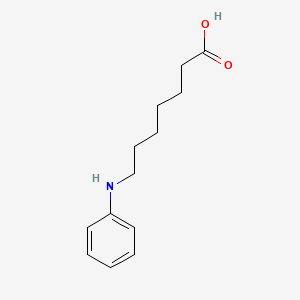
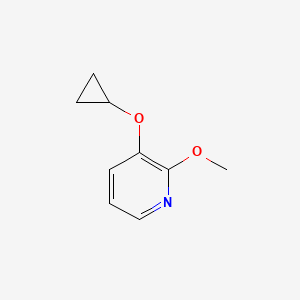
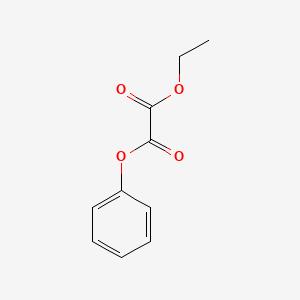
![3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B14796195.png)
![4-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide](/img/structure/B14796205.png)
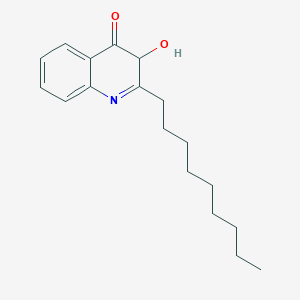
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14796215.png)
![2-[6-(10-Methoxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]-cyclopenta-[1,2-f]naphthalen-6-yl)-2-methylheptyloxy]tetrahydropyran](/img/structure/B14796217.png)
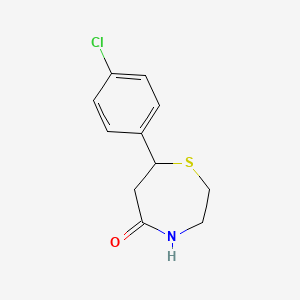

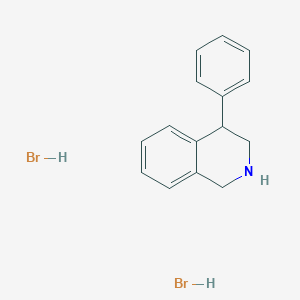
![tert-butyl N-[1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate](/img/structure/B14796262.png)
![(10aS)-6-bromo-10a-(2,4-difluorophenyl)-9-methoxy-4,4a,5,10-tetrahydropyrido[4,3-g][3,1]benzothiazin-2-amine](/img/structure/B14796264.png)
![(4S,9aS)-4,9a-dimethyl-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B14796265.png)
